molecular formula C18H14ClN3O2S B226430 N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide

N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide

Cat. No. B226430
M. Wt: 371.8 g/mol
InChI Key: DAKZVHVCBDYHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide, commonly known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of various inflammatory diseases. Unlike traditional NSAIDs, ATB-346 has been designed to reduce the risk of gastrointestinal (GI) toxicity and other side effects associated with long-term NSAID use.

Mechanism of Action

ATB-346 works by selectively inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. Unlike traditional N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamides, which inhibit both COX-1 and COX-2, ATB-346 selectively targets COX-2, reducing the risk of GI toxicity and other side effects associated with long-term N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide use.
Biochemical and Physiological Effects:
ATB-346 has been shown to reduce inflammation and pain in various animal models of inflammatory disease. In addition, ATB-346 has been shown to have a positive impact on bone health, increasing bone mineral density and reducing the risk of fractures.

Advantages and Limitations for Lab Experiments

ATB-346 has several advantages over traditional N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamides in laboratory experiments. It has been shown to be more effective and safer than traditional N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamides in preclinical studies. However, ATB-346 is a relatively new drug, and further research is needed to fully understand its potential advantages and limitations in laboratory experiments.

Future Directions

There are several potential future directions for research on ATB-346. One area of interest is the drug's potential therapeutic benefits in other inflammatory conditions, such as psoriasis and multiple sclerosis. Another area of interest is the drug's potential use in combination with other therapies, such as biologic agents, to enhance its therapeutic effects. Additionally, further research is needed to fully understand the long-term safety and efficacy of ATB-346 in clinical trials.

Synthesis Methods

ATB-346 is synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole to form 4-chloro-N-(2-thiazolyl)benzamide. This intermediate is then reacted with acetic anhydride to form N-(2-acetylaminothiazol-4-yl)-4-chlorobenzamide, which is further reacted with 4-aminophenylboronic acid to form the final product, ATB-346.

Scientific Research Applications

ATB-346 has been extensively studied for its potential therapeutic benefits in various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, ATB-346 has demonstrated superior efficacy and safety compared to traditional N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamides. In addition, ATB-346 has been shown to have a positive impact on bone health, making it a promising therapeutic option for osteoporosis.

properties

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

N-[4-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-chlorobenzamide

InChI

InChI=1S/C18H14ClN3O2S/c1-11(23)20-18-22-16(10-25-18)12-4-8-15(9-5-12)21-17(24)13-2-6-14(19)7-3-13/h2-10H,1H3,(H,21,24)(H,20,22,23)

InChI Key

DAKZVHVCBDYHKD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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